molecular formula C10H10O B3032276 (But-2-yn-1-yloxy)benzene CAS No. 13610-09-8

(But-2-yn-1-yloxy)benzene

Cat. No. B3032276
CAS RN: 13610-09-8
M. Wt: 146.19 g/mol
InChI Key: GGMLTGPNQUTCPG-UHFFFAOYSA-N
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Description

The compound (But-2-yn-1-yloxy)benzene is a chemical species that features a benzene ring with a but-2-yn-1-yloxy substituent. This structure is indicative of a molecule that contains both aromatic and alkyne functionalities, which can be expected to influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to this compound can involve nucleophilic substitution reactions and other organic synthesis techniques. For instance, a related compound, 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, was prepared by reacting 3-bromoprop-1-yne with 2-hydroxybenzaldehyde . This suggests that similar strategies could be employed for the synthesis of this compound, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with substituents similar to this compound has been characterized using techniques such as X-ray diffraction. For example, the structure of a related compound was determined to have the carbon atoms of the benzene ring and the remaining carbon atoms on the same side, with a zigzag conformation for the butyl group . This information provides insight into the potential molecular geometry of this compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points and crystal structure, have been reported. For instance, a compound with two ether bonds and two tert-butyl groups was obtained as white acicular crystals with a melting point of 340 °C . These data points suggest that this compound may also exhibit distinct physical properties, which could be characterized by similar analytical methods.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • 3-(Prop-2-yn-1-yloxy)phthalonitrile : This study describes the crystal structure of a compound closely related to (But-2-yn-1-yloxy)benzene, showcasing how certain molecular interactions, like C—H⋯N interactions, contribute to the formation of a supramolecular tape. Such insights are crucial for understanding and predicting the behavior of similar compounds in various applications (Jan et al., 2013).

  • 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone : This research provides insights into the coplanar arrangement of methoxy and prop-2-ynyloxy groups with a benzene ring, a structure resembling this compound. Understanding such molecular arrangements can be valuable in materials science and molecular engineering (Zhang, Zhao, & Chen, 2010).

Synthesis and Application in Organic Chemistry

  • Conversion of 1,4-diketones into para-disubstituted benzenes : This study demonstrates the conversion of acetylides (related to this compound) with aldehydes to form but-2-yne-1,4-diols, which are then used in the synthesis of complex benzene rings. This process is significant for the synthesis of aryl carbohydrates and could be applicable in pharmaceutical and materials chemistry (Ziffle, Cheng, & Clive, 2010).

Biological and Medicinal Applications

  • Synthesis of Heterocyclic Systems from Eugenol : This paper reports the synthesis of new heterocyclic systems derived from 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, closely related to this compound. These compounds show significant antiproliferative activity against various cancer cell lines, highlighting the potential use of this compound derivatives in cancer research (Taia et al., 2020).

Industrial and Catalytic Applications

  • Highly Active and Efficient Catalysts for Alkoxycarbonylation of Alkenes : The research on palladium catalysts for the alkoxycarbonylation of alkenes, which involves structures similar to this compound, indicates potential industrial applications. Such catalysts can enhance the yield and efficiency of chemical processes in industries (Dong et al., 2017).

Safety and Hazards

Specific safety and hazard information for “(But-2-yn-1-yloxy)benzene” is not provided in the sources .

Mechanism of Action

Target of Action

The primary target of (But-2-yn-1-yloxy)benzene is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, converting them into their mature soluble forms .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the function of ADAM17. One of the key roles of ADAM17 is the cleavage of the membrane-bound precursor of TNF-alpha, a potent proinflammatory cytokine, to its mature soluble form . This process is part of the broader TNF-alpha signaling pathway, which plays a crucial role in immune response and inflammation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on ADAM17 activity. By affecting the function of ADAM17, the compound can modulate the release of soluble proteins from the cell surface, including TNF-alpha . This can have significant effects on cellular signaling and the overall immune response.

properties

IUPAC Name

but-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMLTGPNQUTCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293471
Record name but-2-ynyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13610-09-8
Record name but-2-ynyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The prop-2-yn-1-yloxybenzene structure consists of a benzene ring linked to a propargyl group (prop-2-yn-1-yl) via an ether linkage. This structure is particularly interesting due to the presence of the terminal alkyne in the propargyl group. This alkyne functionality can participate in various reactions, including click chemistry reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) [, ]. This allows for the facile creation of diverse molecular structures with potential biological activities.

ANone: Certainly. The research highlights the use of prop-2-yn-1-yloxybenzene derivatives in various applications:

  • Fluorescent probes: Compounds like 1-iodo-4-(prop-2-yn-1-yloxy)benzene have been used as precursors for the synthesis of fluorescent boron complexes. These complexes have potential applications in imaging techniques [].
  • Antileishmanial agents: Eugenol analogs containing the prop-2-yn-1-yloxybenzene moiety and 1,2,3-triazole fragments have shown promising antileishmanial activity against Leishmania braziliensis [].
  • Catalytic activity: Isoxazole-substituted aryl iodides derived from 2-iodo-1,3-bis(prop-2-yn-1-yloxy)benzene have demonstrated catalytic activity in the oxidation of hydroquinones and sulfides [].

A: The research highlights the use of alkylation reactions between propargyl bromide and substituted phenols as a common strategy []. For instance, reacting guaiacol with propargyl bromide can yield 1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzene [].

A: The terminal alkyne of the prop-2-yn-1-yloxybenzene unit is highly reactive in [3+2] cycloaddition reactions, particularly in the presence of catalysts like copper(I) [, ]. This enables the synthesis of complex heterocyclic structures, as seen in the formation of 1,2,3-triazoles [, ]. Additionally, the alkyne can also participate in other reactions like thiol-yne reactions, broadening the scope of chemical transformations [].

A: Computational methods like density functional theory (DFT) can be used to study the electronic properties and reactivity of these compounds []. Molecular docking simulations can be employed to investigate potential binding interactions with biological targets, as demonstrated with eugenol analogs against Leishmania braziliensis [].

A: While specific SAR data for (But-2-yn-1-yloxy)benzene are not provided, the research on eugenol analogs suggests that modifications on the benzene ring and the substituents on the triazole ring significantly influence the antileishmanial activity []. Systematic modifications and biological evaluations are crucial for understanding the SAR and optimizing the desired activity.

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